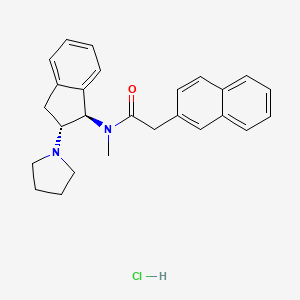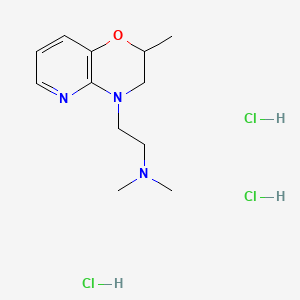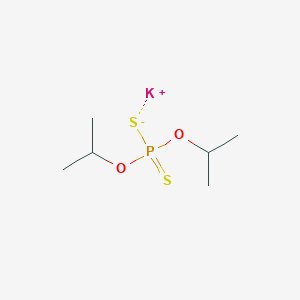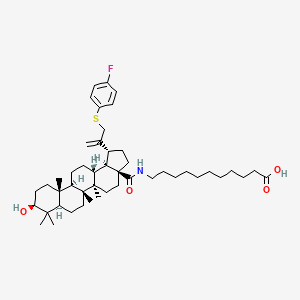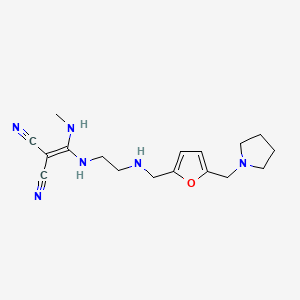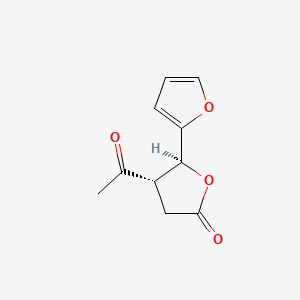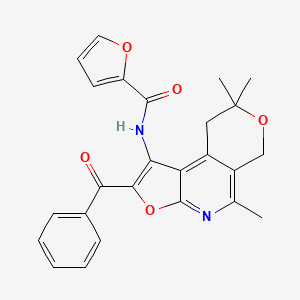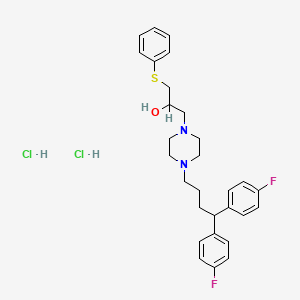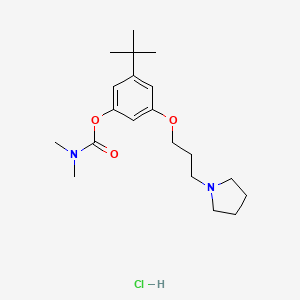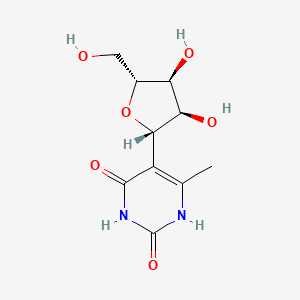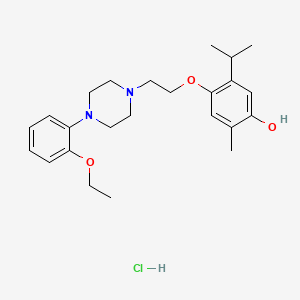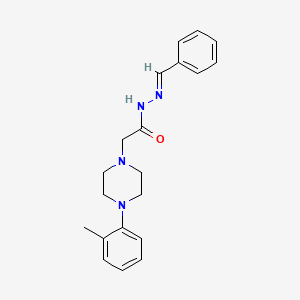
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide is an organic compound that features a piperazine ring substituted with an o-tolyl group and a hydrazide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide typically involves the reaction of 1-(o-Tolyl)piperazine with acetic acid and phenylmethylenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
科学研究应用
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of 4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
1-(o-Tolyl)piperazine: Shares the piperazine ring and o-tolyl group but lacks the hydrazide functionality.
Phenylmethylenehydrazine: Contains the hydrazide group but lacks the piperazine ring.
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: Another compound with an o-tolyl group but different functional groups and structure.
Uniqueness
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide is unique due to its combination of a piperazine ring, o-tolyl group, and hydrazide functionality. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
属性
CAS 编号 |
67041-09-2 |
|---|---|
分子式 |
C20H24N4O |
分子量 |
336.4 g/mol |
IUPAC 名称 |
N-[(E)-benzylideneamino]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H24N4O/c1-17-7-5-6-10-19(17)24-13-11-23(12-14-24)16-20(25)22-21-15-18-8-3-2-4-9-18/h2-10,15H,11-14,16H2,1H3,(H,22,25)/b21-15+ |
InChI 键 |
HFDRAJFGGXMUEG-RCCKNPSSSA-N |
手性 SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)N/N=C/C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NN=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



